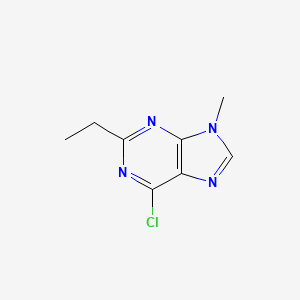
6-Chloro-2-ethyl-9-methylpurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-ethyl-9-methylpurine is a useful research compound. Its molecular formula is C8H9ClN4 and its molecular weight is 196.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Research has demonstrated that 6-Chloro-2-ethyl-9-methylpurine exhibits significant anticancer properties. Its mechanism of action primarily involves the inhibition of cell proliferation and the modulation of critical signaling pathways.
Mechanisms of Action:
- Inhibition of Cell Proliferation: The compound has been observed to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.
- Modulation of Signaling Pathways: It affects pathways involving tropomyosin receptor kinases (TRKs), which play a crucial role in tumor cell growth and differentiation.
In Vitro Studies:
A study evaluating the efficacy of this compound against different cancer cell lines yielded the following results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SNB-19 | 15 | Induction of apoptosis |
| C-32 | 10 | Cell cycle arrest |
These findings suggest that the compound could be a viable candidate for further development in cancer therapy.
Immunosuppressive Effects
Similar to other thiopurines, this compound may exert immunosuppressive effects, making it a potential candidate for treating autoimmune diseases.
Mechanisms of Action:
- Inhibition of Lymphocyte Proliferation: The compound can reduce lymphocyte proliferation, which is beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Synthesis and Structural Insights
The synthesis of this compound involves specific chemical reactions that enhance its biological activity. The introduction of substituents at positions 2, 6, and 9 of the purine ring is crucial for improving binding affinity and selectivity regarding kinases involved in tumor cell proliferation.
Case Studies and Clinical Relevance
Several studies have highlighted the clinical relevance of this compound:
- Anticancer Trials: In preclinical trials, this compound has shown promise against glioblastoma and melanoma, with ongoing research focusing on optimizing dosages to maximize therapeutic efficacy while minimizing toxicity.
- Autoimmune Disease Research: Investigations into its immunosuppressive properties have opened avenues for treating autoimmune conditions, with preliminary results indicating effective lymphocyte modulation.
Propriétés
Formule moléculaire |
C8H9ClN4 |
|---|---|
Poids moléculaire |
196.64 g/mol |
Nom IUPAC |
6-chloro-2-ethyl-9-methylpurine |
InChI |
InChI=1S/C8H9ClN4/c1-3-5-11-7(9)6-8(12-5)13(2)4-10-6/h4H,3H2,1-2H3 |
Clé InChI |
PZOXUOUQKGNBRA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(C(=N1)Cl)N=CN2C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













